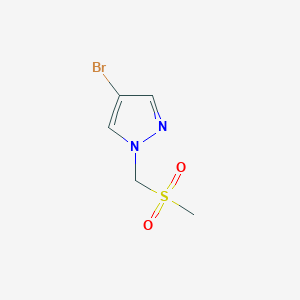

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Description

BenchChem offers high-quality 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(methylsulfonylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2S/c1-11(9,10)4-8-3-5(6)2-7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJWTPEILUXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Foreword: Charting the Uncharacterized

In the landscape of drug discovery and materials science, the thorough characterization of novel chemical entities is the bedrock upon which innovation is built. This guide is dedicated to a molecule of significant synthetic potential: 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole . As of this writing, comprehensive experimental data on its physicochemical properties are not extensively documented in publicly accessible literature. Therefore, this document serves a dual purpose: to provide a predictive overview of its expected properties based on analogous structures and, more critically, to offer a detailed, field-proven roadmap for the experimental determination of these essential parameters. For the researcher, scientist, or drug development professional, this guide is designed to be a practical handbook for moving this compound from a theoretical entity to a well-characterized tool for innovation.

Molecular Identity and Structural Attributes

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a methanesulfonylmethyl group at one of the nitrogen atoms. The presence of the bromine atom and the sulfonyl group suggests its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a scaffold for building more complex molecules with potential biological activity.[1][2]

Chemical Structure

Caption: 2D structure of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of the target compound and its close structural analogs. These values serve as estimations to guide experimental design.

| Property | 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole (Target) | 4-bromo-1-methyl-1H-pyrazole (Analog) | 4-bromopyrazole (Analog) |

| Molecular Formula | C₄H₅BrN₂O₂S[3] | C₄H₅BrN₂[4] | C₃H₃BrN₂[5] |

| Molecular Weight | 225.06 g/mol [3] | 161.00 g/mol [4] | 146.97 g/mol [5] |

| Melting Point | Not available | Not available (liquid at room temp)[6] | 250-260 °C |

| Boiling Point | Not available | 185-188 °C[4] | Not available |

| Density | Not available | 1.558 g/mL at 25 °C[4] | Not available |

| pKa (Predicted) | Not available | 0.21 ± 0.10[6] | Not available |

| logP (Calculated) | Not available | Not available | Not available |

Solubility Profile: A Critical Parameter for Application

The solubility of a compound dictates its utility in various applications, from reaction conditions to formulation in drug delivery. The presence of the polar methanesulfonyl group and the relatively nonpolar bromopyrazole core suggests a nuanced solubility profile.

Predicted Solubility

Based on the structure, 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is expected to have poor solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), similar to its analog, 4-bromo-1-methylpyrazole.[7]

Experimental Protocol for Solubility Determination (OECD 105 Flask Method)

This protocol is adapted from the OECD Guideline 105 for the testing of chemicals and is suitable for substances with a solubility greater than 10⁻² g/L.[8][9]

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the compound in the saturated solution is then determined analytically.

Materials:

-

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

-

Distilled or deionized water

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV, LC-MS)

-

Calibrated analytical balance

-

pH meter

Procedure:

-

Preliminary Test: Add approximately 0.1 g of the test substance to 10 mL of water in a flask. Stir at 20 °C for 24 hours.[9] Observe for any undissolved material. This will inform the amount of substance to be used in the main test.

-

Main Test: Add an excess amount of the test substance (determined from the preliminary test) to a known volume of water in a flask.

-

Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached.[9] This may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

Phase Separation: Centrifuge the samples at a high speed to separate the undissolved solid from the aqueous phase.

-

Analysis: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV).

-

Data Reporting: The water solubility is reported in g/L or mol/L at the specified temperature.

Caption: Workflow for logP determination by the shake-flask method.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the two pyrazole ring protons, the methylene protons of the methanesulfonylmethyl group, and the methyl protons of the sulfonyl group. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the three carbon atoms of the pyrazole ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.06 g/mol ). D[3]ue to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is expected.

Conclusion and Future Directions

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole presents itself as a compound of interest for further chemical exploration. This guide has provided a framework for its systematic physicochemical characterization. The experimental protocols detailed herein are robust, widely accepted, and form the basis for generating the high-quality data required for regulatory submissions, patent applications, and further research and development. The execution of these experiments will be a critical step in unlocking the full potential of this versatile chemical entity.

References

-

4-BROMO-1-METHYL-1H-PYRAZOLE . ChemBK. [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate . SIOC Journals. [Link]

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison . MDPI. [Link]

-

1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 . PubChem. [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375 . PubChem. [Link]

-

4-bromo-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

-

Pyrazole synthesis . Organic Chemistry Portal. [Link]

-

Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]

-

Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method . PMC - NIH. [Link]

-

What is pKa and how is it used in drug development? . Pion Inc. [Link]

-

Solubility testing in accordance with the OECD 105 . FILAB. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . International Journal of Innovative Research and Scientific Studies. [Link]

-

OECD GUIDELINES FOR TESTING CHEMICALS . Pure. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD . ACS Publications. [Link]

- Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]

-

Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

-

4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 . Chemsrc. [Link]

-

(PDF) Determination of pKa Values by Liquid Chromatography . ResearchGate. [Link]

-

OECD 105 - Water Solubility . Situ Biosciences. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

-

OECD Guidelines for the Testing of Chemicals . Wikipedia. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . JoVE. [Link]

-

Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles . ResearchGate. [Link]

-

Water Solubility . Scymaris. [Link]

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. scielo.org.mx [scielo.org.mx]

- 3. 4-Bromo-1-(methylsulfonyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 [sigmaaldrich.com]

- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 8. filab.fr [filab.fr]

- 9. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to the ¹H NMR of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed experimental protocols for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing similar heterocyclic compounds. The guide offers a predictive analysis of the ¹H NMR spectrum, grounded in established principles of NMR spectroscopy and supported by data from related structures. Furthermore, it outlines a robust, self-validating experimental workflow for obtaining high-quality NMR data.

Introduction: The Significance of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and the bromo- and methanesulfonylmethyl substituents offer versatile handles for further synthetic modifications, such as cross-coupling reactions.[1] Accurate structural elucidation is paramount for ensuring the purity and identity of this compound, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide will delve into the intricacies of its ¹H NMR spectrum, providing a foundational understanding for researchers in the field.

Molecular Structure and Proton Environments

To understand the ¹H NMR spectrum, it is crucial to first examine the molecular structure and identify the chemically distinct proton environments.

Figure 2: A generalized workflow for NMR data acquisition and processing.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Temperature: Room temperature (e.g., 298 K).

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If no TMS is added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm). 5. Integration: Integrate the signals to determine the relative number of protons for each peak.

Data Interpretation and Reporting

A standard format for reporting ¹H NMR data includes the chemical shift, integration, multiplicity, and coupling constants (if any).

Example of Data Reporting:

¹H NMR (400 MHz, CDCl₃) δ 7.90 (s, 1H), 7.70 (s, 1H), 5.65 (s, 2H), 3.25 (s, 3H).

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectroscopy of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. By understanding the predicted spectral features and following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality ¹H NMR data for this compound and its analogs. This is a critical step in ensuring the structural integrity of molecules destined for further research and development in various scientific disciplines.

References

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved January 28, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole. Retrieved January 28, 2026, from [Link]

-

WorldOfChemicals. (2026, January 25). Exploring the Synthesis and Applications of 4-Bromo-1H-pyrazole in Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

Mass Spectrometry of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds employed in medicinal chemistry, pyrazole-containing compounds have garnered significant attention due to their broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of a specific pyrazole derivative, 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules. We will delve into the theoretical underpinnings of its fragmentation, offering field-proven insights into the interpretation of its mass spectrum. The causality behind experimental choices and the logic of fragmentation pathways will be explained to provide a self-validating framework for analysis.

Molecular Structure and Isotopic Considerations

4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole possesses a unique combination of structural motifs that dictate its mass spectrometric fingerprint: a brominated pyrazole ring and an N-linked methanesulfonylmethyl group.

A critical initial consideration is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1][2] Consequently, any fragment ion containing a bromine atom will manifest as a pair of peaks (an M and M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z). This characteristic isotopic pattern is a powerful diagnostic tool for identifying brominated compounds in a mass spectrum.[3]

Experimental Protocols: A Self-Validating System

The choice of ionization technique is critical for obtaining informative mass spectra. Both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be employed, each providing complementary structural information.

Sample Preparation Protocol

-

Solvent Selection: Dissolve approximately 1 mg of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole in 1 mL of a high-purity solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be compatible with the chosen ionization method and the mass spectrometer's interface.[4]

-

Concentration Optimization: For ESI and APCI, further dilute the stock solution to a final concentration of 1-10 µg/mL to avoid ion source saturation and the formation of adducts.

-

Quality Control: Ensure the solvent used is free from contaminants that could interfere with the analysis by running a solvent blank prior to sample injection.

Mass Spectrometric Analysis Workflow

The following diagram outlines a logical workflow for the comprehensive mass spectrometric analysis of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

Caption: Predicted EI fragmentation of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, the molecule is expected to be observed as the protonated molecule, [M+H]+. The fragmentation, induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), will likely proceed from this pseudomolecular ion.

Key Predicted ESI-MS/MS Fragmentation:

-

Loss of Methanesulfonic Acid: A likely fragmentation pathway for the protonated molecule is the loss of a neutral molecule of methanesulfonic acid (CH3SO3H).

-

Loss of the Methanesulfonylmethyl Group: Similar to EI, cleavage of the N-CH2 bond can occur, leading to the loss of the neutral methanesulfonylmethyl group.

-

Loss of Sulfur Dioxide: The elimination of SO2 is also a probable fragmentation pathway in ESI-MS/MS.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted m/z values for the key fragments of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole. Note that for brominated fragments, the m/z is given for the 79Br isotope; the corresponding 81Br peak will be observed at m/z + 2.

| Ion/Fragment | Predicted m/z (79Br) | Ionization Mode | Proposed Structure |

| [M]+• | 253.9 | EI | Molecular Ion |

| [M+H]+ | 254.9 | ESI | Protonated Molecule |

| [M - SO2]+• | 189.9 | EI/ESI | |

| [4-bromopyrazole]+ | 145.9 | EI/ESI | C3H2BrN2+ |

| [M - •Br]+ | 175.0 | EI | C5H7N2O2S+ |

| [4-bromopyrazole - HCN]+ | 118.9 | EI | C2HBr N+ |

Conclusion

The mass spectrometric analysis of 4-bromo-1-(methanesulfonylmethyl)-1H-pyrazole provides a wealth of structural information. By understanding the fundamental fragmentation behaviors of the pyrazole ring, the methanesulfonylmethyl group, and the bromo substituent, researchers can confidently interpret the resulting mass spectra. The characteristic isotopic pattern of bromine serves as an unambiguous indicator of its presence. While this guide presents a predictive framework, the principles outlined herein provide a robust foundation for the empirical analysis of this and structurally related molecules, thereby aiding in the advancement of drug discovery and development programs.

References

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. Retrieved from [Link]

- Santos, A. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.

- Nikolaev, E. N., et al. (2017). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 22(1), 123.

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

-

ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

-

Bioinfo Publications. (n.d.). Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines. Retrieved from [Link]

- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1464-1467.

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]

- Kádár, Z., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(8), 1041-1046.

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2008, September 27). Mass Spectrometry MS [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Palladium Catalysts for Suzuki Coupling of Bromopyrazoles

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole moiety is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into a multitude of blockbuster drugs. The functionalization of the pyrazole core is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.

This guide provides a comprehensive overview of the application of palladium catalysts in the Suzuki coupling of bromopyrazoles. We will delve into the mechanistic intricacies, explore the rationale behind catalyst and ligand selection, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on providing not just a set of instructions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize these critical reactions.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling is a three-step catalytic cycle that elegantly forges a new carbon-carbon bond.[1] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.

-

Oxidative Addition: The cycle commences with the oxidative addition of the bromopyrazole to a low-valent palladium(0) species. This step, often the rate-determining one, forms a palladium(II) intermediate. The reactivity of the C-Br bond in bromopyrazoles is generally good, making them excellent substrates for this reaction.[2]

-

Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The choice of base is therefore critical and can significantly impact the reaction outcome.

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired aryl- or heteroaryl-pyrazole and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: A step-by-step workflow for the Suzuki coupling of 4-bromopyrazole.

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or a microwave vial equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The addition of water can sometimes accelerate the reaction.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. If using a microwave reactor, set the temperature to 120-150 °C for a shorter reaction time (typically 15-30 minutes).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyrazole is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylpyrazole.

Troubleshooting and Optimization

-

Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading (up to 5 mol%), using a different base (e.g., Cs₂CO₃), or a different solvent system (e.g., toluene, DMF). For N-unprotected pyrazoles, ensuring a strictly inert atmosphere is critical.

-

Dehalogenation: The formation of a dehalogenated pyrazole byproduct can sometimes be observed. This can be minimized by using a less polar solvent, a milder base, or by protecting the pyrazole nitrogen. [4]* Homocoupling of Boronic Acid: If significant homocoupling of the boronic acid is observed, ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can promote this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of bromopyrazoles is a powerful and versatile tool for the synthesis of functionalized pyrazole derivatives. By understanding the underlying mechanism and making informed choices regarding the palladium catalyst, ligand, and reaction conditions, researchers can efficiently access a wide range of novel compounds for applications in drug discovery and materials science. The use of modern, bulky phosphine ligands and precatalysts has largely overcome the challenges associated with the coupling of nitrogen-rich heterocycles, making this a reliable and indispensable reaction in the synthetic chemist's toolbox.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.

- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Angew. Chem. Int. Ed.2007, 46, 5359-5363.

- Wang, L., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. J. Chem.2015, 33, 1032-1036.

-

DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Tomanová, P., et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2019, 84, 14, 8910–8921.

- Catarzi, D., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2007, 12, 673-683.

- Li, J., et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2014, 19, 13583-13597.

- Aslam, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2019, 24, 2598.

- Sharma, P., et al. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Adv., 2022, 12, 23363-23377.

- Ali, Md. M., et al. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.

- Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Org. Biomol. Chem., 2021, 19, 1253-1263.

-

Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

-

MDPI. Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. [Link]

- Sharma, P., et al. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Adv., 2022, 12, 23363-23377.

- Jismy, B., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)

-

ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]

- Padusha, M., et al. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Res Chem Intermed2019, 45, 1927–1943.

-

Wikipedia. XPhos. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"catalyst poisoning in palladium-catalyzed reactions with sulfur-containing compounds"

Technical Support Center | Topic: Catalyst Poisoning & Mitigation

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Pd-Catalyzed Cross-Coupling with Sulfur-Containing Substrates

Executive Summary: The "Soft-Soft" Problem

Welcome to the Palladium-Sulfur Support Hub. If you are here, you are likely experiencing stalled reactions, low yields, or immediate catalyst precipitation (Pd black) when attempting cross-coupling (Suzuki, Buchwald-Hartwig, Heck) on substrates containing thiols, thioethers, or sulfur heterocycles.

The Root Cause: Palladium is a "soft" metal (HSAB theory) with a high affinity for "soft" sulfur donors. Sulfur atoms in your substrate often compete with your phosphine ligands. If the sulfur binds more strongly than your ligand, it displaces the ligand, forming a stable, catalytically inactive Pd-S complex (poisoning).

This guide provides the diagnostic workflows and protocols to overcome this specific inhibition.

Part 1: Diagnostic Center (Troubleshooting)

Use this section to identify if sulfur poisoning is your primary failure mode.

Q1: My reaction turns black immediately upon heating. Is this poisoning?

A: Yes, this is a classic sign of ligand displacement.

-

Mechanism: The sulfur moiety in your substrate (e.g., a free thiol or unhindered thioether) has displaced the phosphine ligands protecting the Pd(0) center. Without ligands, Pd(0) atoms aggregate into bulk metal (Palladium black), which is catalytically dead.

-

Immediate Fix: You need a ligand with a higher binding constant than the sulfur impurity, or one that is sterically bulky enough to prevent sulfur coordination. (See Part 2: Ligand Selection).

Q2: The reaction starts well but stalls at ~30% conversion. Adding more catalyst doesn't help.

A: This suggests "turnover-dependent poisoning" or product inhibition.

-

Mechanism: As the reaction proceeds, the concentration of the sulfur-containing product increases. If the product is a better ligand than the substrate, it will eventually saturate the catalyst. Alternatively, trace free sulfur released during the cycle is accumulating.

-

Test: Perform a "Spike Test." Take a standard reaction (non-sulfur substrates) that works well. Spike it with 10 mol% of your sulfur-containing substrate. If the standard reaction fails, your substrate is a potent poison.

Q3: I am coupling a thiophene/thiazole. Is this considered a "poison"?

A: Thiophenes and thiazoles are "soft" poisons. They are weak coordinators compared to free thiols but can still retard rates.

-

Guidance: These usually do not require scavengers but do require specific ligands (NHCs or Buchwald biaryls) that create a steric "roof" over the Pd center, physically blocking the approach of the sulfur atom while allowing the oxidative addition of the C-X bond.

Part 2: The Solution Lab (Protocols & Causality)

Protocol A: Ligand Switching (The Steric Defense)

Use this when your substrate contains a thioether or heterocycle (thiophene, thiazole).

The Logic: You need a ligand that is electron-rich (to facilitate oxidative addition) and, crucially, sterically bulky . The bulk prevents the sulfur atom from coordinating to the Pd center (active site protection) while still allowing the smaller C-X bond to react.

Recommended Systems:

-

Pd-PEPPSI-IPent: The "IPent" (Isopentyl) variant of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC catalyst is superior to the standard IPr for sulfur-rich environments due to flexible steric bulk.

-

SPhos / XPhos: These biaryl phosphines have large cyclohexyl groups and a lower aryl ring that shields the Pd center.

Experimental Workflow (Suzuki Coupling with S-Heterocycle):

-

Catalyst: Charge reaction vessel with Pd-PEPPSI-IPent (1.0 – 2.0 mol%).

-

Base: Use mild bases if possible (K₂CO₃ or K₃PO₄). Strong bases can sometimes degrade S-heterocycles.

-

Solvent: Dioxane or Toluene (degassed).

-

Temperature: 60–80 °C. (PEPPSI catalysts are thermally stable).

-

Causality Check: If conversion is <50%, increase temperature to 100 °C. The bulky NHC ligand requires thermal energy to undergo the necessary conformational changes for reductive elimination.

Protocol B: Copper Scavenging (The "Decoy" Strategy)

Use this when you cannot change the catalyst or when free thiols are suspected impurities.

The Logic: Copper(I) binds sulfur even more strongly than Palladium(II) in many contexts. Adding a copper salt provides a "decoy" for the sulfur to bind to, leaving the Pd catalyst free to perform the cross-coupling.

The Agent: CuTC (Copper(I) thiophene-2-carboxylate) .[1] Unlike CuI, CuTC is soluble in organic solvents and non-nucleophilic.

Step-by-Step:

-

Prepare your standard Pd/Ligand mixture (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

-

Add CuTC (10–20 mol%) relative to the substrate.

-

Run the reaction under standard conditions.

-

Note: If the reaction turns a dark orange/brown sludge but stays homogeneous, this is the Cu-S complex forming. This is good.

Protocol C: The Liebeskind-Srogl Pivot

Use this if the Sulfur is actually the leaving group (Thioester coupling).

If you are trying to couple a thioester and finding it difficult, switch to the Liebeskind-Srogl coupling. This reaction relies on the sulfur-copper interaction.

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Co-factor: CuTC (stoichiometric, 1.0 - 1.5 equiv).

-

Mechanism: CuTC inserts into the C-S bond, activating it for transmetallation to Pd. Here, the "poison" (S) is sequestered by Cu immediately upon bond breaking.

Part 3: Visual Troubleshooting & Mechanism

Diagram 1: Diagnostic Decision Matrix

Follow this logic flow to select the correct protocol.

Caption: Decision matrix for selecting the appropriate mitigation strategy based on the specific sulfur functionality present.

Diagram 2: The Steric Defense Mechanism (PEPPSI/Buchwald)

Why bulky ligands work against sulfur poisoning.

Caption: Mechanistic comparison showing how steric bulk (NHC/Biaryl) allows substrate access while blocking sulfur coordination.

Part 4: Comparative Data Table

Table 1: Ligand Performance in S-Rich Environments

| Ligand Class | Example | Sulfur Tolerance | Mechanism of Tolerance | Recommended Use Case |

| Triphenylphosphine | Pd(PPh₃)₄ | Low | None. Easily displaced by S. | Non-sulfur substrates only. |

| Biaryl Phosphines | SPhos, XPhos | High | Steric bulk + Electron richness.[4] | Coupling of thiophenes, thiazoles. |

| NHC (Carbenes) | PEPPSI-IPr/IPent | Very High | Strong sigma-donation + Steric "umbrella". | Difficult, sterically hindered S-substrates. |

| Bidentate | dppf, dppe | Medium | Chelate effect resists displacement. | General purpose, moderate S-tolerance. |

Part 5: Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst (e.g., 10 mol%) to overcome the poisoning? A: Generally, no. If the binding constant of the sulfur poison is orders of magnitude higher than your ligand, the sulfur will quench 10 mol% just as effectively as 1 mol%. You must change the nature of the active species (i.e., the ligand), not just the quantity.

Q: Why is CuTC preferred over other Copper sources? A: CuTC (Copper Thiophene-2-carboxylate) has a unique structure that makes it soluble in organic solvents like THF and Dioxane, unlike CuI which often requires polar co-solvents. Furthermore, the carboxylate group can assist in the transmetallation step in certain mechanisms (like Liebeskind-Srogl).

Q: I have a free thiol (-SH) on my substrate. Can I couple it directly? A: Direct coupling is extremely difficult because the thiol proton is acidic and the sulfur is a potent nucleophile/poison.

-

Recommendation: Protect the thiol as a thioether (e.g., Methyl, Benzyl) or a disulfide. If you must keep it, consider using a Magnesium base (e.g., Grignard exchange) to generate the magnesium thiolate in situ, which is less poisoning than the free thiol, though protection is still the gold standard.

References

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry – A European Journal.

-

Organ, M. G., et al. (2011). Carbon-Sulfur Bond Formation of Challenging Substrates at Low Temperature by Using Pd-PEPPSI-IPent.[5] Chemistry – A European Journal.

-

Barder, T. E., Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

-

Liebeskind, L. S., Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[2][3] Journal of the American Chemical Society.

-

BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions Using S-Butyl Thiobenzoate.[6]

Sources

Technical Support Center: Alternative Catalysts for Difficult Suzuki Couplings of Bromopyrazoles

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with this important transformation. Pyrazoles are a cornerstone of many pharmaceutical compounds, but their inherent electronic properties and potential for catalyst inhibition can render standard Suzuki protocols ineffective.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols using alternative catalyst systems to help you overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is formatted to address specific problems you might be observing in your reactions.

Q1: My reaction has stalled or is showing very low conversion to the desired product. What are the likely causes and solutions?

A1: Low or no conversion is the most common issue and can stem from several factors, primarily related to catalyst activity and stability.

Probable Cause 1: Catalyst Inhibition by the Pyrazole Substrate. Unprotected N-H pyrazoles are acidic and can exist in their deprotonated (pyrazolate) form under basic reaction conditions.[1] This anionic form, or even the neutral pyrazole's lone pair, can coordinate strongly to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle species.[1][2]

-

Solution A: N-Protection of the Pyrazole. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM, or even a simple methyl or benzyl group) can dramatically improve reaction outcomes by preventing inhibitory coordination to the catalyst.[3]

-

Solution B: Switch to a More Robust Ligand. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are designed to promote the crucial oxidative addition and reductive elimination steps while sterically shielding the metal center from inhibition.[3]

-

Solution C: Consider a Pre-catalyst. Well-defined palladium pre-catalysts, especially those incorporating N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, are often more stable and efficient for heteroaryl couplings.[4][5] They can generate the active catalytic species more cleanly and rapidly.[6]

Probable Cause 2: Inefficient Oxidative Addition. The C-Br bond on an electron-rich pyrazole ring can be less reactive towards oxidative addition with the Pd(0) catalyst, especially if there are steric hindrances near the bromine atom.

-

Solution: Employ Electron-Rich Ligands or Nickel Catalysis.

-

Palladium: Use highly electron-donating ligands (e.g., Buchwald ligands, NHCs) to increase the electron density on the palladium, which accelerates the oxidative addition step.[5][7]

-

Nickel: Nickel catalysts are inherently more reactive in oxidative addition than their palladium counterparts due to their lower electronegativity and more negative redox potentials.[8] For particularly stubborn bromopyrazoles, a switch to a nickel-based system (e.g., NiCl₂(dppp)) can be highly effective.[9][10]

-

Q2: I'm observing a significant amount of a debrominated pyrazole side product. How can I minimize this?

A2: Debromination, or hydrodehalogenation, is a frequent side reaction where the bromine atom is replaced by a hydrogen. [11]

Probable Cause 1: Reaction with Hydride Sources. After oxidative addition, the resulting Aryl-Pd(II)-Br complex can react with hydride sources in the reaction mixture. These hydrides can come from the solvent (e.g., alcohols), the base, or degradation of the boronic acid.[11]

-

Solution A: Change the Base and Solvent. Strong, protic bases in combination with certain solvents can promote debromination. Switching to a milder, anhydrous base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be beneficial.[3] Using anhydrous solvents like dioxane or toluene is also recommended.

-

Solution B: Protect the Pyrazole N-H. The acidic proton on an unprotected pyrazole can contribute to the formation of hydride species. N-protection is a highly effective strategy to suppress this pathway.[3]

Probable Cause 2: Boronic Acid Instability. Protodeborylation, the cleavage of the C-B bond of the boronic acid, is a common decomposition pathway that can lead to low yields and contribute to side reactions.[11]

-

Solution: Use Boronic Esters. Pinacol or neopentyl glycol boronic esters are generally more stable than their corresponding boronic acids, reducing the rate of protodeborylation and improving reaction consistency.[11][12]

Q3: My reaction is not working for a sterically hindered bromopyrazole. What catalyst system should I try?

A3: Steric hindrance poses a significant challenge, impeding both the oxidative addition and reductive elimination steps.

Probable Cause: Steric Clash at the Catalytic Center. Both the bromopyrazole and the coupling partner may be too bulky to approach and bind effectively to a sterically crowded palladium center.

-

Solution A: Use Bulky, Flexible Ligands. A careful balance of ligand properties is needed. Ligands like BI-DIME or certain indolylphosphines have been specifically developed for coupling sterically demanding substrates.[13][14] They possess the necessary bulk to stabilize the active catalyst but also have enough flexibility to accommodate hindered partners.

-

Solution B: Ligand-Free Systems (Substrate-Assisted Catalysis). In some cases, particularly with ortho-heterocycle tethered substrates, the substrate itself can coordinate to the palladium to form a palladacycle intermediate, facilitating the reaction without an external ligand.[15] This approach can be highly effective for specific substitution patterns.

-

Solution C: Explore Nickel Catalysis. Nickel's smaller atomic radius compared to palladium can sometimes be advantageous in accommodating sterically hindered substrates.[8] Furthermore, nickel catalysis can sometimes proceed through different mechanisms (e.g., involving single-electron transfer) that are less sensitive to steric bulk.[4]

Frequently Asked Questions (FAQs)

Q4: When should I choose a Nickel catalyst over a Palladium catalyst for my bromopyrazole coupling?

A4: The choice between nickel and palladium is a key strategic decision. While palladium is often the first choice due to its broad functional group tolerance and well-understood reactivity, nickel offers distinct advantages in specific scenarios.[16]

Choose Nickel when:

-

Cost is a major concern: Nickel is significantly cheaper and more earth-abundant than palladium.[9]

-

You are coupling challenging electrophiles: Nickel is generally more effective for coupling less reactive electrophiles, including some heteroaryl bromides, and can even enable couplings with aryl chlorides or phenol derivatives (via in-situ activation).[9][10]

-

Palladium has failed: For substrates that are particularly resistant to oxidative addition with palladium, nickel's higher intrinsic reactivity can overcome this barrier.[8]

-

Alternative reaction pathways are needed: Nickel can access different oxidation states (Ni(I), Ni(III)) more readily than palladium, opening up mechanistic pathways that can be beneficial for difficult couplings.[4][8]

Be aware that nickel catalysis:

-

Is often more sensitive to air and moisture.

-

May require higher catalyst loadings and temperatures.[4]

-

Can be more sensitive to inhibition by coordinating functional groups on additives.[16]

Q5: How do I select the right ligand for a difficult palladium-catalyzed coupling?

A5: Ligand selection is crucial. For challenging substrates like bromopyrazoles, moving beyond simple phosphines like PPh₃ is almost always necessary.

Decision Workflow for Ligand Selection: A good starting point is to use bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.

-

For sterically hindered substrates: Consider ligands with large cone angles, such as XPhos or RuPhos.

-

For electron-rich bromopyrazoles: Use highly electron-donating ligands like SPhos to facilitate oxidative addition.

-

For improved catalyst stability and difficult heteroaryl couplings: N-Heterocyclic Carbene (NHC) ligands are an excellent choice. Pre-catalysts like PEPPSI-IPr are commercially available and highly effective.[5]

The following diagram illustrates a general decision-making process for catalyst selection.

Caption: Catalyst selection workflow for difficult bromopyrazole couplings.

Q6: Can you explain the Suzuki catalytic cycle and highlight the problem areas for bromopyrazoles?

A6: Certainly. The generally accepted cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. For bromopyrazoles, several of these steps can be problematic.

Caption: Simplified Suzuki catalytic cycle highlighting problematic steps for pyrazoles.

Problem Areas Explained:

-

Oxidative Addition (Step 1): This step can be slow if the C-Br bond is on an electron-rich pyrazole or is sterically hindered. This is a primary target for optimization with more active catalysts.

-

Catalyst Inhibition (Side Reaction): After oxidative addition, the Pd(II) complex is susceptible to coordination by the pyrazole's nitrogen atom, forming a stable, inactive complex that takes the catalyst out of the cycle.[1][2]

-

Hydrodehalogenation (Side Reaction): The Aryl-Pd(II)-Br intermediate can also react with hydride sources, leading to the undesired debrominated product instead of proceeding to transmetalation.[11]

Data & Protocols

Table 1: Comparison of Catalyst Systems for a Model Difficult Coupling

The following table summarizes typical results for the coupling of 1-methyl-4-bromopyrazole with a sterically hindered boronic acid (2-isopropylphenylboronic acid), illustrating the impact of catalyst selection.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |

| Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | Ineffective; significant starting material remains. |

| Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 85 | Buchwald ligand system is highly effective. |

| PEPPSI-IPr (1 mol%) | Cs₂CO₃ | t-AmylOH | 100 | 4 | 92 | NHC pre-catalyst shows excellent activity and speed. |

| NiCl₂(dppp) (5 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 78 | Nickel provides a viable, lower-cost alternative. |

Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.[3][5][10]

Experimental Protocol: General Procedure for a Difficult Suzuki Coupling using a Pd/Buchwald Ligand System

This protocol is a robust starting point for a challenging bromopyrazole coupling.

Materials:

-

Bromopyrazole (1.0 equiv)

-

Arylboronic acid or ester (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (0.04 equiv, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, and finely ground K₃PO₄.

-

Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. This can aid in the formation of the active catalyst.

-

Reaction Assembly: Add the catalyst mixture (or the solid catalyst components directly) to the reaction flask.

-

Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous 1,4-dioxane via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the bromopyrazole.

-

Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: A successful reaction will show the consumption of the starting bromopyrazole and the formation of a single major product with the expected mass. The absence of significant debrominated byproduct in the crude analysis indicates the chosen conditions have effectively suppressed this side reaction.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

-

Collet, F., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

-

Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate Discussion. [Link]

-

Abdel-Maksoud, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

-

Chen, W., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

-

Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

-

Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate Discussion. [Link]

-

The Organic Chemistry Tutor. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]

-

Shah, S. S. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI. [Link]

-

Blue, J. D., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]

-

The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Molnár, Á. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

-

Valente, C., et al. (2012). Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central. [Link]

-

Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]

-

Wang, Y., et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. PubMed Central. [Link]

-

Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. ACS Publications. [Link]

-

Ferlin, F., et al. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

Taylor, M. S., et al. (2022). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. ResearchGate. [Link]

-

Liu, W., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]

-

Blue, J. D., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Hsissou, R., et al. (2023). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions... PubMed Central. [Link]

-

Pirnot, M. T., et al. (2017). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. National Institutes of Health. [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]

-

Myers, A. The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Lin, Y., et al. (2014). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate. [Link]

-

Han, F., et al. (2012). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP. ResearchGate. [Link]

-

Zhang, X., et al. (2021). The Inhibition Effect Mechanism of Pyrazole on Cobalt Corrosion in Alkaline Solution. International Journal of Electrochemical Science. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Yoneda Labs [yonedalabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. thieme-connect.com [thieme-connect.com]

Validation & Comparative

A Researcher's Guide to Spectroscopic Comparison of Starting Material and Coupled Product

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a successful coupling reaction is paramount. This guide provides a comprehensive overview of common spectroscopic techniques employed to differentiate a starting material from its intended coupled product. We will delve into the practical applications and interpretive nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical tools with confidence and precision.

The Logic of Spectroscopic Confirmation

The core principle behind spectroscopic comparison is the direct observation of changes in molecular structure. A chemical reaction, by its very nature, alters the connectivity and electronic environment of atoms within a molecule. Each of the techniques discussed herein is sensitive to these changes in a unique way, providing complementary pieces of evidence to build a conclusive structural assignment. The overarching workflow for this comparative analysis is outlined below.

Caption: General workflow for spectroscopic comparison of a starting material and its coupled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the comparison of a starting material and a coupled product, ¹H and ¹³C NMR are indispensable.

The Causality Behind NMR Analysis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption and subsequent emission of energy, we can deduce the chemical environment of each nucleus.

A coupling reaction will inevitably alter the chemical environment of nuclei near the reaction site. This manifests as changes in:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electron density around the nucleus.[3] The formation of a new bond will change the electronic environment, causing shifts in the signals of nearby protons and carbons.

-

Integration: The area under an NMR signal is proportional to the number of nuclei it represents.[4] While the relative integration within a molecule remains constant, comparing the integrals of starting material and product signals in a reaction mixture can be used for quantitative analysis of reaction conversion.

-

Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins, which causes signals to split into multiplets (e.g., doublets, triplets, quartets).[3][5] The formation of a new bond can introduce new coupling interactions or alter existing ones, providing direct evidence of new connectivity.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment relies on proper sample preparation and instrument setup.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 2-5 mg of the dry starting material and the purified coupled product into separate, clean NMR tubes.[2]

-

Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to each tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key signals of the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0 ppm.[5]

-

Cap the tubes and gently agitate until the samples are fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Comparative Analysis of Starting Material vs. Coupled Product NMR Spectra

| Spectroscopic Parameter | Expected Change in Coupled Product | Rationale for Change |

| Chemical Shift (δ) | Appearance of new signals and disappearance of starting material signals. Significant shifts for nuclei near the reaction site. | Formation of new chemical bonds alters the local electronic environment, leading to changes in shielding and deshielding of nuclei. |

| Integration | Changes in the relative ratios of signals if a protecting group is removed or a symmetric molecule becomes asymmetric. | The number of protons or carbons in a specific chemical environment may change upon reaction. |

| Spin-Spin Coupling | Appearance of new splitting patterns or changes in coupling constants. | New covalent bonds introduce new through-bond interactions between neighboring nuclei.[3] |

Example Scenario: In a Suzuki coupling reaction between an aryl bromide and a boronic acid, one would expect to see the disappearance of the signals corresponding to the protons on the carbon bearing the bromine and the boronic acid group. Concurrently, new signals will appear in the aromatic region with coupling patterns consistent with the newly formed biaryl system.

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

Infrared (IR) spectroscopy is a fast and simple technique that provides information about the functional groups present in a molecule.[6][7][8] It is particularly useful for identifying the appearance or disappearance of key functional groups involved in a coupling reaction.

The Causality Behind IR Analysis

IR spectroscopy works by measuring the vibrations of molecules.[9] Covalent bonds can vibrate in various ways, including stretching and bending. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the bond will absorb the radiation. Different types of bonds (e.g., C=O, O-H, N-H) absorb at characteristic frequencies, providing a unique "fingerprint" for the molecule.[10][11]

A coupling reaction that forms or consumes a specific functional group will result in a clear change in the IR spectrum. For instance, the formation of an amide bond will lead to the appearance of characteristic N-H and C=O stretching vibrations.

Experimental Protocol: Acquiring IR Spectra

Step-by-Step Methodology:

-

Sample Preparation (for solids using Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Place a small amount of the solid starting material onto the ATR crystal.

-

Lower the press to ensure good contact between the sample and the crystal.

-

Repeat the process for the coupled product.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Comparative Analysis of Starting Material vs. Coupled Product IR Spectra

| Functional Group Transformation | Characteristic IR Absorption (cm⁻¹) | Expected Spectral Change in Coupled Product |

| Formation of an Amide Bond | N-H stretch: ~3300 (sharp), C=O stretch: ~1650 (strong) | Appearance of these two characteristic peaks. |

| Formation of an Ester Bond | C=O stretch: ~1735 (strong), C-O stretch: ~1200 (strong) | Appearance of these strong absorption bands. |

| Reduction of a Carbonyl | C=O stretch: ~1700 (strong) disappears, O-H stretch: ~3300 (broad) appears | Disappearance of the sharp carbonyl peak and appearance of a broad hydroxyl peak. |

| Formation of an Azide | N₃ stretch: ~2100 (strong, sharp) | Appearance of a strong, sharp peak in the triple bond region. |

Example Scenario: In the formation of an amide from a carboxylic acid and an amine, the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) will disappear, and the characteristic N-H (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) stretches of the product will appear.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] Its primary role in the context of reaction monitoring is to confirm the molecular weight of the starting material and the coupled product.[13][14]

The Causality Behind MS Analysis

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The most common ionization techniques for synthetic organic molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The output of a mass spectrometer is a plot of ion intensity versus m/z. The peak corresponding to the intact molecule with a single positive charge is known as the molecular ion peak ([M+H]⁺ in ESI).

A successful coupling reaction will result in a product with a different molecular weight than the starting materials. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the determination of the elemental composition of the product.[15]

Experimental Protocol: Acquiring Mass Spectra

Step-by-Step Methodology:

-

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the starting material and the coupled product (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).

-

-

Data Acquisition:

-

Tune the mass spectrometer for the expected mass range of the analytes.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

-

For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Comparative Analysis of Starting Material vs. Coupled Product Mass Spectra

| Parameter | Expected Change in Coupled Product | Rationale for Change |

| Molecular Ion Peak (m/z) | A new peak corresponding to the molecular weight of the coupled product. | The formation of a new molecule with a different atomic composition. |

| Isotope Pattern | The isotopic distribution will match the calculated pattern for the product's elemental formula. | The relative abundances of isotopes for each element are constant. |

| Fragmentation Pattern | Different fragmentation patterns upon tandem MS (MS/MS) analysis. | The product will have different bonds that can be fragmented compared to the starting material. |

Example Scenario: For a reaction where a molecule with a molecular weight of 150 Da is coupled with a molecule of 100 Da, with the loss of water (18 Da), the mass spectrum of the product should show a molecular ion peak at m/z = 233 ([150 + 100 - 18 + 1] for the [M+H]⁺ ion).

UV-Vis Spectroscopy: Probing Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[16] It is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light.[17] This technique is especially powerful for reactions that alter the extent of π-conjugation.

The Causality Behind UV-Vis Analysis

UV-Vis spectroscopy is based on electronic transitions. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[17] The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals. In general, the more extensive the conjugated system (alternating single and multiple bonds), the smaller the energy gap and the longer the λmax.[18][19][20]

A coupling reaction that extends or disrupts a conjugated system will lead to a significant shift in the λmax.

Experimental Protocol: Acquiring UV-Vis Spectra

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of the starting material and the coupled product in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be chosen such that the absorbance at λmax is between 0.1 and 1.0.

-

Use matched quartz cuvettes for the sample and a solvent blank.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Record the absorption spectrum of the sample solution over the appropriate wavelength range (typically 200-800 nm).

-

Comparative Analysis of Starting Material vs. Coupled Product UV-Vis Spectra

| Parameter | Expected Change in Coupled Product | Rationale for Change |

| λmax | A shift to a longer wavelength (red shift or bathochromic shift) if conjugation is extended. A shift to a shorter wavelength (blue shift or hypsochromic shift) if conjugation is disrupted. | Changes in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[18] |

| Molar Absorptivity (ε) | A change in the intensity of the absorption band. | Alterations in the probability of the electronic transition. |

Example Scenario: In a reaction that couples two smaller conjugated systems into a larger one, a significant red shift in the λmax of the product compared to the starting materials would be observed.

Caption: Relationship between spectroscopic techniques and the molecular information they provide.

Conclusion

The judicious application of a combination of spectroscopic techniques provides a robust and self-validating system for the confirmation of a coupled product. While NMR spectroscopy offers the most detailed structural information, IR, MS, and UV-Vis spectroscopy provide rapid and often unambiguous complementary data. By carefully comparing the spectra of the starting material and the product, researchers can confidently ascertain the outcome of a chemical transformation, a critical step in the advancement of chemical synthesis and drug discovery.

References

- Vertex AI Search. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions - RSC Publishing.

- Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.

- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.

- ResearchGate. (2021, June 5). (PDF) Highlights of Spectroscopic Analysis – A Review.

- ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry.

- PerkinElmer. (n.d.). Monitoring Fast Chemical Reactions Application Note.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- PubMed Central. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil.

- Technology Networks. (2023, May 19). Mass Spectrometry: A Powerful Analytical Tool in Biopharma.

- Fiveable. (n.d.). Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes.

- IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.

- SciSpace. (n.d.). Spectroscopic Techniques.

- Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications.

- Select Science. (n.d.). The Advantages of Reaction Monitoring by NMR at Pfizer.